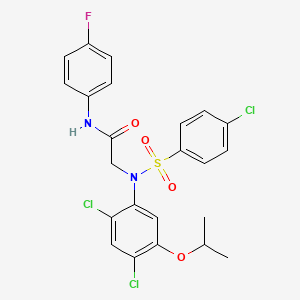
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H20Cl3FN2O4S and its molecular weight is 545.83. The purity is usually 95%.
BenchChem offers high-quality 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Chemical Properties
The molecule has been analyzed for its crystal structure, revealing details about bond conformations and interactions. Studies on similar compounds, such as 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide, show that the molecule's structure is characterized by specific bond orientations and intermolecular hydrogen bonds, contributing to its stability and reactivity (Gowda et al., 2008). These structural features are crucial for understanding the molecule's chemical behavior and potential applications.
Potential Pesticide Applications
Derivatives of the compound have been characterized and identified as potential pesticides, showcasing their utility in agricultural science. Research on N-aryl-2,4-dichlorophenoxyacetamide derivatives, closely related to the compound , indicates their potential use in controlling pests, further evidenced by their characterization through X-ray powder diffraction (Olszewska et al., 2008). Understanding the structural and chemical properties of these derivatives is vital for their development and application in agriculture.
Anticancer and Antibacterial Properties
Several studies have explored the cytotoxic and antibacterial activities of related sulfonamide derivatives. Compounds synthesized using similar frameworks have shown promising results against breast and colon cancer cell lines, with certain derivatives exhibiting potent activity (Ghorab et al., 2015). Additionally, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials, highlighting the broad spectrum of biological activities these molecules can exhibit (Iqbal et al., 2017).
Immunomodulatory Effects
Compounds similar to 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-fluorophenyl)acetamide have been studied for their ability to modulate the immune response, particularly in the context of tumor growth. Research on N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763) demonstrates its capability to modify the reactivity of lymphoid cell populations and enhance the effectiveness of cytotoxic chemotherapy, indicating potential therapeutic applications in cancer treatment (Wang et al., 2004).
Propriétés
IUPAC Name |
2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl3FN2O4S/c1-14(2)33-22-12-21(19(25)11-20(22)26)29(34(31,32)18-9-3-15(24)4-10-18)13-23(30)28-17-7-5-16(27)6-8-17/h3-12,14H,13H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMDNBZRCUYNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl3FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

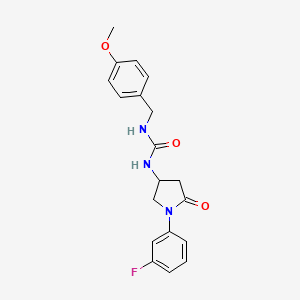

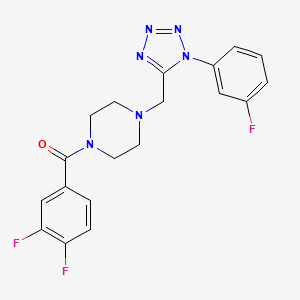
![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637428.png)
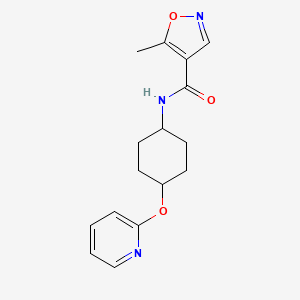

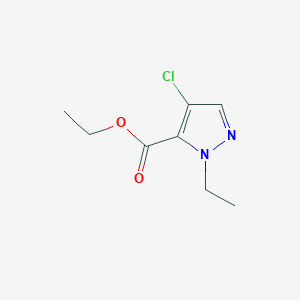
![N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2637432.png)

![N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2637434.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2637438.png)
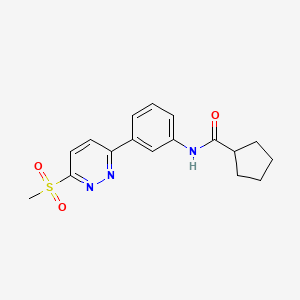
![{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride](/img/structure/B2637442.png)